molecular formula C21H24FN7O B2998955 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021094-08-5

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2998955
CAS RN: 1021094-08-5
M. Wt: 409.469
InChI Key: PSGOMZYXMRBLMZ-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H24FN7O and its molecular weight is 409.469. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Modulation

This compound has been investigated for its interaction with serotonin receptors, specifically the 5-HT1A receptor . Researchers synthesized two derivatives: N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7]decan-1-amine fumarate (8) and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7]decan-1-amine fumarate (10) . These compounds exhibited high selectivity for the 5-HT1A receptor, with binding constants of 1.2 nM and 21.3 nM , respectively. Notably, 5-carboxamidotriptamine (5-CT) served as an internal standard in this assay .

Antiviral Potential

Benzamide-based 5-aminopyrazoles, similar in structure to our compound, have demonstrated significant antiviral activity against the H5N1 influenza virus. This suggests that exploring derivatives of our compound may hold promise for antiviral therapeutic development .

Anticancer Properties

While specific studies on our compound are limited, novel derivatives with similar structural features have been explored for anticancer applications. Further investigation into its potential as an anticancer agent is warranted .

ENT2 Inhibition

Our compound shares structural similarities with 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which is a selective inhibitor of ENT2 (equilibrative nucleoside transporter 2). Understanding its impact on nucleoside transporters could be relevant for drug development .

Hybrid Antibiotics

The combination of fluoroquinolone scaffolds with other pharmacophores has led to hybrid antibiotics. Our compound’s structure may offer insights for designing novel antibiotics with improved efficacy .

properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-16-3-5-17(6-4-16)27-9-11-28(12-10-27)19-18-13-26-29(20(18)25-14-24-19)8-7-23-21(30)15-1-2-15/h3-6,13-15H,1-2,7-12H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGOMZYXMRBLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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